molecular formula C15H12N4O3 B187250 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one CAS No. 21303-42-4

5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one

Cat. No. B187250
CAS RN: 21303-42-4
M. Wt: 296.28 g/mol
InChI Key: IWWOLVFTTHYLPD-UHFFFAOYSA-N
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Description

5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one, also known as MNII, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of indole, which is a common structural motif found in many biologically active molecules. MNII has been shown to exhibit interesting properties that make it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one also appears to activate certain transcription factors that regulate gene expression, which may contribute to its anti-inflammatory effects.

Biochemical And Physiological Effects

5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In cell culture studies, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. In animal studies, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to improve cognitive function and reduce oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits interesting biological properties that make it a useful tool for studying cellular signaling pathways. However, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the specific cell type or tissue being studied. Additionally, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well characterized.

Future Directions

There are several future directions for research on 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one. One area of interest is the development of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one-based fluorescent probes for imaging biological systems. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to exhibit fluorescence properties that make it a promising candidate for this application. Another area of interest is the investigation of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one's potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action and potential toxicity of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one in vivo.

Synthesis Methods

The synthesis of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one involves several steps, starting with the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-methylindole-2,3-dione in the presence of a catalyst to yield 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one. The reaction conditions and purification methods have been optimized to obtain high yields and purity of the final product.

Scientific Research Applications

5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may have therapeutic implications for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has also been investigated for its potential as a fluorescent probe for imaging biological systems.

properties

CAS RN

21303-42-4

Product Name

5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

5-methyl-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C15H12N4O3/c1-9-6-7-11-10(8-9)14(15(20)16-11)18-17-12-4-2-3-5-13(12)19(21)22/h2-8,16,20H,1H3

InChI Key

IWWOLVFTTHYLPD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C(=O)N=C2C=C1)NNC3=CC=CC=C3[N+](=O)[O-]

SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O

Other CAS RN

21303-42-4

Origin of Product

United States

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